![molecular formula C24H20N2OS B2806449 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 313376-13-5](/img/structure/B2806449.png)
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a thiazole ring, a biphenyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide typically involves the formation of the thiazole ring followed by coupling with the biphenyl carboxamide. One common method involves the reaction of 2,5-dimethylphenylthiourea with α-haloketones to form the thiazole ring . This intermediate is then coupled with 4-bromobiphenyl-4-carboxamide using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the biphenyl group.
Scientific Research Applications
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in inflammation and cancer progression, making it a candidate for therapeutic development.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c1-16-8-9-17(2)21(14-16)22-15-28-24(25-22)26-23(27)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKPVHMJAMQMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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